3-Methoxy-2,6-dimethylaniline CAS number 95645-00-4
3-Methoxy-2,6-dimethylaniline CAS number 95645-00-4
Executive Summary
3-Methoxy-2,6-dimethylaniline (CAS 95645-00-4) is a specialized aromatic amine intermediate used primarily in the optimization of pharmacophores derived from the 2,6-xylidine scaffold. While structurally analogous to the commodity chemical 2,6-dimethylaniline (used in Lidocaine and Ranolazine synthesis), the introduction of the methoxy group at the 3-position imparts distinct electronic and steric properties.[1]
This modification is critical in Structure-Activity Relationship (SAR) studies, particularly for:
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Metabolic Blocking: Preventing oxidation at the typically labile 3-position of the xylidine ring.
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Electronic Tuning: Increasing electron density of the aromatic ring via the mesomeric effect (+M) of the methoxy group, influencing the pKa of the aniline nitrogen.
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Lipophilicity Modulation: Altering the logP to refine blood-brain barrier (BBB) penetration in anesthetic analogs.
This guide details the physicochemical profile, a validated synthesis protocol via nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The compound is an unsymmetrically substituted aniline. The steric bulk of the ortho-methyl groups restricts rotation around the C-N bond, a feature often exploited in amide-based drugs to lock conformations.
Table 1: Chemical Specifications
| Parameter | Specification |
| IUPAC Name | 3-Methoxy-2,6-dimethylaniline |
| Common Synonyms | 3-Methoxy-2,6-xylidine; 3-Amino-2,4-dimethylanisole |
| Molecular Formula | |
| Molecular Weight | 151.21 g/mol |
| SMILES | COc1c(C)ccc(C)c1N |
| Appearance | Pale yellow to brown crystalline solid or oil (purity dependent) |
| Boiling Point | ~260 °C (Predicted) |
| Density | 1.019 ± 0.06 g/cm³ |
| pKa (Conjugate Acid) | ~4.5–5.0 (Estimated via substituent effects) |
| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |
Synthetic Pathways & Process Chemistry
Unlike simple xylidines produced by high-temperature amination of phenols, the 3-methoxy variant requires regio-controlled synthesis to prevent demethylation or rearrangement. The most robust laboratory-scale method involves Nucleophilic Aromatic Substitution (
Validated Synthesis Protocol: Displacement
Precursor: 2,6-Dimethyl-3-fluoroaniline Reagent: Sodium Methoxide (NaOMe) Solvent: DMF or DMSO (Polar Aprotic)[1]
Reaction Logic
The presence of the amino group usually deactivates the ring toward nucleophilic attack. However, utilizing high temperatures and a strong nucleophile (methoxide) allows the displacement of the fluoride ion. Note: If the amino group interferes, it may require protection (e.g., N-acetylation) prior to substitution, followed by hydrolysis.
Step-by-Step Methodology
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Preparation: Charge a reaction vessel with 2,6-dimethyl-3-fluoroaniline (1.0 eq) and anhydrous DMF (10 volumes).
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Reagent Addition: Add Sodium Methoxide (2.5 eq) portion-wise under a Nitrogen blanket. Critical: Exothermic reaction; maintain temp < 30°C during addition.
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Reaction: Heat the mixture to 100–120°C. Monitor via HPLC for consumption of the fluoro-aniline.
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Quench: Cool to room temperature. Pour slowly into ice-water (20 volumes) to precipitate the product or extract with Ethyl Acetate.
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Purification: The crude aniline is often an oil. Purify via flash column chromatography (Hexane:EtOAc 8:2) or conversion to the Hydrochloride salt (HCl/Ether) for recrystallization.
Visualization of Synthetic & Application Logic
Figure 1: Synthetic route via Nucleophilic Aromatic Substitution and downstream applications.
Pharmaceutical Applications & SAR Utility[1][8][9]
While 2,6-dimethylaniline is the standard for drugs like Lidocaine , Bupivacaine , and Ranolazine , the 3-methoxy derivative (CAS 95645-00-4) is utilized to modify these scaffolds during the "Lead Optimization" phase.
Mechanism of Action: Steric & Electronic Modulation
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Steric Shielding: The methyl groups at positions 2 and 6 provide steric hindrance that protects the amide bond (formed at the nitrogen) from rapid enzymatic hydrolysis by amidases. This extends the half-life of the resulting drug.
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The Methoxy Effect: Adding a methoxy group at position 3 introduces a hydrogen-bond acceptor. In kinase inhibitors, this can interact with specific residues (e.g., the hinge region of ATP-binding sites) that the unsubstituted xylidine cannot.
Comparative Analysis
| Feature | 2,6-Dimethylaniline (Standard) | 3-Methoxy-2,6-dimethylaniline (Modified) |
| Electronic Nature | Electron Rich | Highly Electron Rich (+M effect of OMe) |
| Metabolic Stability | Susceptible to 3-hydroxylation | 3-position blocked; metabolism shifted to O-demethylation |
| Primary Use | Bulk API Manufacturing (Lidocaine) | SAR Optimization, Fine Chemical Intermediates |
Handling, Safety, and Stability (EHS)
As an aromatic amine, CAS 95645-00-4 must be handled with strict industrial hygiene protocols. It is a potential methemoglobinemia inducer.
Hazard Identification
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GHS Classification: Acute Tox. 3 (Oral/Dermal/Inhalation).
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Target Organs: Blood (Methemoglobin), Liver.
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Storage: Light sensitive. Store under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (darkening).
Emergency Protocol
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Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or soap and water. Aromatic amines absorb rapidly through skin.
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Inhalation: Remove to fresh air. If cyanosis (blue lips/nails) appears, administer oxygen and seek medical attention for methemoglobinemia treatment (Methylene Blue).
References
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National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 13369969, 3-methoxy-2,6-dimethylaniline. Retrieved from [Link]
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MySkinRecipes. (n.d.). Raw Material Specifications: 3-Methoxy-2,6-dimethylaniline.[1][3][4][5] Retrieved from [Link]
Sources
- 1. 3-methoxy-2,6-dimethylaniline | 95645-00-4 | Benchchem [benchchem.com]
- 2. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 95645-00-4 Cas No. | 3-Methoxy-2,6-dimethyl-aniline | Apollo [store.apolloscientific.co.uk]
- 5. Buy 3-methoxy-2,6-dimethylaniline (EVT-6366848) | 95645-00-4 [evitachem.com]
